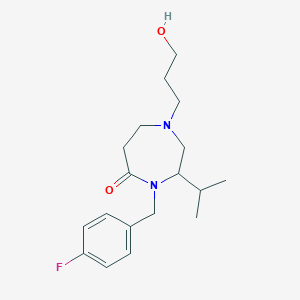![molecular formula C18H21N5 B5326911 N-{[2-(diethylamino)pyridin-3-yl]methyl}quinoxalin-2-amine](/img/structure/B5326911.png)
N-{[2-(diethylamino)pyridin-3-yl]methyl}quinoxalin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[2-(diethylamino)pyridin-3-yl]methyl}quinoxalin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DENAQ, and it is a potent inhibitor of nitric oxide synthase (NOS).
作用机制
DENAQ exerts its inhibitory effect on NOS by binding to the heme group of the enzyme. This binding prevents the conversion of L-arginine to NO, thereby reducing the levels of NO in the body. DENAQ has been shown to be a selective inhibitor of neuronal NOS (nNOS) and inducible NOS (iNOS) but not endothelial NOS (eNOS).
Biochemical and Physiological Effects:
DENAQ has been shown to have various biochemical and physiological effects. In vitro studies have shown that DENAQ can reduce the production of NO and other reactive nitrogen species (RNS) in various cell types. In vivo studies have shown that DENAQ can reduce the levels of NO and RNS in various tissues, including the brain, heart, and liver. Additionally, DENAQ has been shown to have anti-inflammatory and neuroprotective effects in various animal models of disease.
实验室实验的优点和局限性
DENAQ has several advantages for lab experiments. It is a highly potent and selective inhibitor of NOS, which makes it an ideal tool for studying NO signaling pathways. DENAQ is also stable and can be easily synthesized in large quantities. However, DENAQ has some limitations for lab experiments. It is a relatively new compound, and its long-term effects on the body are not well understood. Additionally, DENAQ has a short half-life, which can make it challenging to study its effects in vivo.
未来方向
There are several future directions for research on DENAQ. One area of research is the study of its potential applications in the treatment of various diseases, such as neurodegenerative diseases and inflammatory disorders. Another area of research is the development of more potent and selective NOS inhibitors based on the structure of DENAQ. Additionally, further studies are needed to understand the long-term effects of DENAQ on the body and its potential side effects.
Conclusion:
In conclusion, N-{[2-(diethylamino)pyridin-3-yl]methyl}quinoxalin-2-amine is a potent inhibitor of NOS that has gained significant attention in scientific research. Its synthesis method has been optimized to produce high yields of pure DENAQ. DENAQ has potential applications in various scientific research fields, including the study of NO signaling pathways and the treatment of various diseases. Further research is needed to understand the long-term effects of DENAQ and its potential applications in medicine.
合成方法
The synthesis method of DENAQ involves the reaction of 2-chloroquinoxaline with 2-(diethylamino)pyridine-3-carbaldehyde in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure DENAQ. This synthesis method has been optimized to produce high yields of DENAQ with good purity.
科学研究应用
DENAQ has been extensively studied for its potential applications in various scientific research fields. One of the primary applications of DENAQ is in the study of nitric oxide (NO) signaling pathways. DENAQ is a potent inhibitor of NOS, which is an enzyme responsible for the production of NO. By inhibiting NOS, DENAQ can modulate NO signaling pathways and help in the study of various physiological processes.
属性
IUPAC Name |
N-[[2-(diethylamino)pyridin-3-yl]methyl]quinoxalin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5/c1-3-23(4-2)18-14(8-7-11-19-18)12-21-17-13-20-15-9-5-6-10-16(15)22-17/h5-11,13H,3-4,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADQUVHFCZLXAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=CC=N1)CNC2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-acetylphenyl)-2-{[1-(2-phenylethyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B5326831.png)
![1-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5326834.png)
![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-2-oxo-1,3-oxazolidine-4-carboxamide](/img/structure/B5326848.png)
![7-(4-fluorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5326852.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(2,4-dimethylphenyl)ethanediamide](/img/structure/B5326859.png)
![4-{[2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}butanoic acid](/img/structure/B5326862.png)
![methyl 5-[(3-ethoxybenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B5326874.png)
![4-chloro-2-fluoro-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B5326882.png)
![2-(2-hydroxyphenyl)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}acetamide](/img/structure/B5326889.png)

![2-{[(3,5-dimethyl-1-piperidinyl)acetyl]amino}benzamide](/img/structure/B5326900.png)
![N-[2-(2-fluorophenoxy)ethyl]-1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B5326905.png)

![2-(5-fluoro-2-methylphenyl)-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]acetamide](/img/structure/B5326924.png)